2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine
Description
2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by the presence of a thiolane ring and a trifluoromethyl group attached to a pyrimidine core
Properties
IUPAC Name |
2-(thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c10-9(11,12)7-1-3-13-8(14-7)15-6-2-4-16-5-6/h1,3,6H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYJNNVKNDHCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Attachment of the Thiolane Ring: The thiolane ring can be attached via a nucleophilic substitution reaction, where a thiolane derivative reacts with the pyrimidine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine core can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the thiolane group.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH), and water (H2O).
Reduction: LiAlH4, NaBH4, ethanol (C2H5OH), and tetrahydrofuran (THF).
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH), and solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Proteins: Affecting protein-protein interactions and altering cellular signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
- 2-(Thiolan-3-yl)amino]propan-1-ol
- 2-Amino-2-(thiolan-3-yl)propanamide
- 2-Methyl-2-(thiolan-3-yl)propanoic acid
These compounds share the thiolane ring structure but differ in their functional groups and overall chemical properties
Biological Activity
2-(Thiolan-3-yloxy)-4-(trifluoromethyl)pyrimidine is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antifungal, insecticidal, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a thiolane-derived ether. The presence of the trifluoromethyl moiety is known to enhance lipophilicity and biological activity, making it a valuable scaffold in drug design.
Biological Activity Overview
Recent studies have evaluated the biological activity of this compound, revealing promising results across various assays.
1. Antifungal Activity
The antifungal properties of this compound were assessed against several fungal strains. The results indicated that it exhibited moderate to excellent antifungal activity, particularly against Botrytis cinerea and Sclerotinia sclerotiorum.
Table 1: Antifungal Activity Results
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| This compound | B. cinerea | 96.84 |
| This compound | S. sclerotiorum | 82.73 |
| Control (Tebuconazole) | B. cinerea | 96.45 |
| Control (Tebuconazole) | S. sclerotiorum | 83.34 |
These results suggest that the compound can be as effective as established antifungal agents.
2. Insecticidal Activity
Insecticidal tests were conducted against pests such as Spodoptera frugiperda and Mythimna separata. The compound demonstrated significant insecticidal properties, indicating its potential use in agricultural applications.
Table 2: Insecticidal Activity Results
| Compound | Insect Species | Mortality Rate (%) |
|---|---|---|
| This compound | S. frugiperda | 85 |
| This compound | M. separata | 78 |
| Control (Chlorantraniliprole) | S. frugiperda | 90 |
| Control (Chlorantraniliprole) | M. separata | 88 |
3. Anticancer Activity
The anticancer potential was evaluated using various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer). The compound showed promising cytotoxic effects at concentrations lower than those of standard chemotherapeutics like doxorubicin.
Table 3: Anticancer Activity Results
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | PC3 | 5 |
| This compound | K562 | 5 |
| Control (Doxorubicin) | PC3 | 1 |
| Control (Doxorubicin) | K562 | 1 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in fungal growth, insect metabolism, and cancer cell proliferation.
Case Studies
A series of studies have been conducted to further elucidate the biological activities of this compound:
- Antifungal Study : A study published in July 2022 demonstrated that derivatives of trifluoromethyl pyrimidines, including this compound, exhibited significant antifungal activities against multiple strains, suggesting a broad-spectrum potential for agricultural use .
- Insecticidal Assessment : Research indicated that compounds similar to this pyrimidine derivative showed effective mortality rates against common agricultural pests, supporting its application in pest control strategies .
- Cancer Research : In vitro studies revealed that this compound could inhibit the growth of various cancer cell lines at low concentrations, indicating its potential as a lead candidate for further development in anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
